molecular formula C6H7NO2 B1589500 1-(5-Methylisoxazol-3-yl)ethanone CAS No. 24068-54-0

1-(5-Methylisoxazol-3-yl)ethanone

Cat. No. B1589500
CAS RN: 24068-54-0
M. Wt: 125.13 g/mol
InChI Key: KYVXYWKQFCSMHL-UHFFFAOYSA-N
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Description

“1-(5-Methylisoxazol-3-yl)ethanone” is a chemical compound with the molecular formula C6H7NO2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “1-(5-Methylisoxazol-3-yl)ethanone” is represented by the linear formula C6H7NO2 . The molecular weight of the compound is 125.13 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Methylisoxazol-3-yl)ethanone” include a molecular weight of 125.13 g/mol and a linear formula of C6H7NO2 . The compound is a solid or liquid at room temperature and should be stored in a dry, sealed environment .

Scientific Research Applications

1. Antimicrobial Evaluation

  • Application Summary: This compound has been used in the synthesis of isoxazole-substituted 1,3,4-oxadiazoles, which were then evaluated for their antimicrobial activity .
  • Methods of Application: The synthesis involved condensation of 3-amino-5-methylisoxazole with diethyl malonate, followed by treatment with hydrazine hydrate, condensation with aromatic aldehydes, and oxidative cyclization with chloramine-T .
  • Results: Compounds synthesized using this method exhibited good antimicrobial activity against representative bacterial and fungal strains .

2. Photocatalytic Degradation

  • Application Summary: 1-(5-Methylisoxazol-3-yl)ethanone is an intermediate formed during the photocatalytic degradation of sulfamethoxazole (SMX) .

3. Corrosion Inhibition

  • Application Summary: This compound has been used in the synthesis of a corrosion inhibitor .

4. Synthesis of Isoxazole-Substituted 1,3,4-Oxadiazoles

  • Application Summary: This compound is used as a starting material in the synthesis of isoxazole-substituted 1,3,4-oxadiazoles .

5. N-(5-Methylisoxazol-3-yl)malonamide Polymorphism

  • Application Summary: The compound of N 1 , N 2 -bis(5-methylisoxazol-3-yl)oxalamide was used as a comparison in a study of polymorphism in N-(5-methylisoxazol-3-yl)malonamide .
  • Results: The study found that the central carbon in molecule 1 allows a flexible adaptation that leads to the three forms .

6. Molecular Simulation Visualization

  • Application Summary: This compound can be used in molecular simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce impressive simulation visualizations .

Safety And Hazards

“1-(5-Methylisoxazol-3-yl)ethanone” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-3-6(5(2)8)7-9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVXYWKQFCSMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456822
Record name 1-(5-methylisoxazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methylisoxazol-3-yl)ethanone

CAS RN

24068-54-0
Record name 1-(5-methylisoxazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(5-Methylisoxazol-3-yl)ethanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZT7F73EXJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Ethyl nitrite gas was generated in situ by addition of a solution of sodium nitrite (100 g, 1.44 mol) in 50 mL of ethanol and 400 mL of water dropwise into a solution of 50 mL of concentrated sulfuric acid in 50 mL of ethanol and 400 mL of water in a stand-alone reaction vessel. The ethyl nitrite gas generated was bubbled into another reaction flask containing a mixture of hexane-2,5-dione (80 g, 700.88 mmol) in concentrated hydrochloric acid (10 mL). The resulting solution was stirred for 6 hr at 50° C. After cooling to room temperature, the reaction mixture was diluted with ether (600 mL) then washed with of saturated sodium carbonate solution (2×500 mL) and brine (500 mL). The organic layer was dried with anhydrous sodium sulphate then concentrated in vacuo. The crude product was purified by distillation under reduced pressure (12 mm Hg) and the fraction with the boiling point of 70° C. was collected to give 61 g (69%) of the title compound as a colorless liquid: 1H NMR (300 MHz, CDCl3) delta 6.36 (s, 1H), 2.63 (s, 3H), 2.49 (s, 3H).
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SS Michaelidou - 2012 - gnosis.library.ucy.ac.cy
Our interest focuses on the chemistry of 1,2,3-dithiazoles because of their unusual physical properties, biological activity and synthetic utility since the constructed dithiazoles can be …
Number of citations: 1 gnosis.library.ucy.ac.cy
KM Dawood, BF Abdel-Wahab… - ARKIVOC: Online Journal …, 2018 - arkat-usa.org
The current review article represents the synthetic routes to all possible classes of bi-and bis-triazole systems along with their research and biological applications. The classification is …
Number of citations: 15 www.arkat-usa.org

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